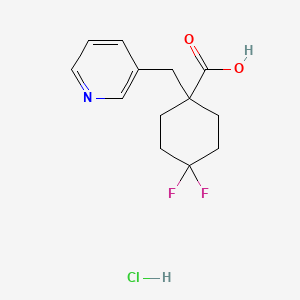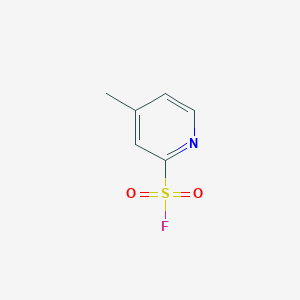
4-Methylpyridine-2-sulfonyl fluoride
Vue d'ensemble
Description
4-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S . It has a molecular weight of 175.18 . It is a liquid at room temperature .
Synthesis Analysis
Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6FNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, can participate in various chemical reactions. For instance, direct fluorosulfonylation with fluorosulfonyl radicals is a method used for their production . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 175.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Radiochemical Labeling of Peptides and Proteins
Sulfonyl fluorides, including derivatives similar to 4-Methylpyridine-2-sulfonyl fluoride, are utilized in the design and synthesis of radiochemical reagents for labeling peptides and proteins. For example, a fluoropyridine-based maleimide reagent has been developed for prosthetic labeling via selective conjugation, offering an alternative for the design of peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).
Synthesis and Application in Click Chemistry
Electrochemical oxidative coupling methods using thiols and potassium fluoride to prepare sulfonyl fluorides demonstrate their versatility in synthetic chemistry. These compounds serve as key motifs in sulfur(VI) fluoride exchange-based "click chemistry," highlighting their importance in developing novel synthetic methods for accessing functional groups with broad substrate scope (Laudadio et al., 2019).
Advances in Synthetic Methodologies
Innovative synthetic methods for aliphatic sulfonyl fluorides have been developed, such as visible-light-mediated decarboxylative fluorosulfonylethylation. This approach enables the rapid creation of compound libraries with significant structural diversity, demonstrating the critical role of sulfonyl fluorides in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).
Environmental and Analytical Applications
Studies on sulfonyl fluorides have also encompassed environmental science, where methods for the destruction of persistent pollutants like perfluorooctane sulfonate (PFOS) have been explored. For instance, mechanochemical methods using ball milling and potassium hydroxide show nearly complete destruction of PFOS, highlighting the environmental applications of sulfonyl fluoride chemistry (Zhang et al., 2013).
Orientations Futures
Sulfonyl fluorides, including 4-Methylpyridine-2-sulfonyl fluoride, are a topic of ongoing research. Recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides have been highlighted . This suggests that new synthetic methods and applications for these compounds may be developed in the future .
Propriétés
IUPAC Name |
4-methylpyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNCBVVIZXQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

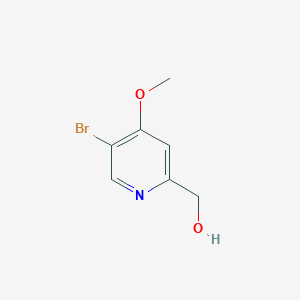
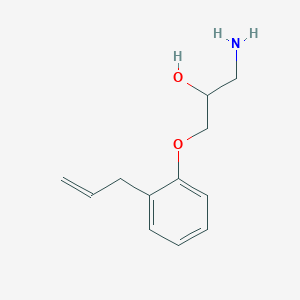
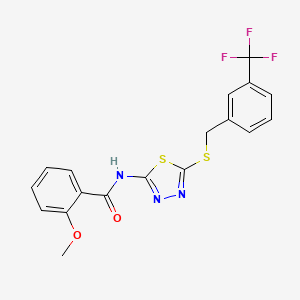
![3-benzyl-5-methyl-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2644845.png)
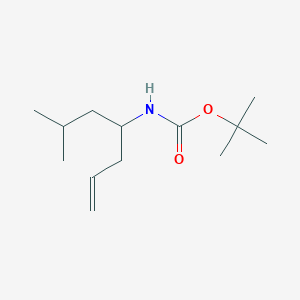

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}but-2-ynamide](/img/structure/B2644848.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2644849.png)
![N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2644851.png)
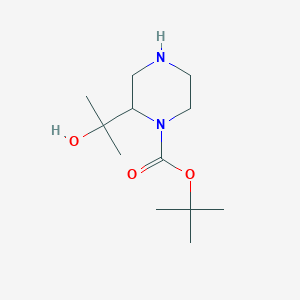
![(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate](/img/structure/B2644855.png)
